4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine
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Overview
Description
4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine is a complex organic compound with the molecular formula C₁₆H₁₆N₂O₇S₂ It features a morpholine ring substituted with two sulfonyl groups, each attached to a phenyl ring, one of which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine typically involves multiple steps:
Nucleophilic Aromatic Substitution: The initial step often involves the reaction of 3-nitrobenzenesulfonyl chloride with a phenylsulfonyl-substituted morpholine under basic conditions.
Sulfonylation: The intermediate product is then subjected to further sulfonylation to introduce the second sulfonyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the sulfonyl groups under basic conditions.
Major Products
Reduction: The major product of the reduction reaction is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted morpholine derivatives can be obtained.
Scientific Research Applications
4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C16H16N2O7S2 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[3-(3-nitrophenyl)sulfonylphenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H16N2O7S2/c19-18(20)13-3-1-4-14(11-13)26(21,22)15-5-2-6-16(12-15)27(23,24)17-7-9-25-10-8-17/h1-6,11-12H,7-10H2 |
InChI Key |
AFELQHMTZXVKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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